molecular formula C11H16OS2 B8705337 3-(Cyclohexyldisulfanyl)-2-methylfuran CAS No. 61197-12-4

3-(Cyclohexyldisulfanyl)-2-methylfuran

Cat. No. B8705337
CAS RN: 61197-12-4
M. Wt: 228.4 g/mol
InChI Key: UGZUDYKFHPGWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04098910

Procedure details

0.57 Grams (0.0050 moles) of 2-methyl-3-furanthiol and 1.16 grams (0.01 moles) of cyclohexylmercaptan are dissolved in 12 ml of diethyl ether. 0.8 Grams (0.0075 moles) of sodium carbonate dissolved in 8 ml water is added to the reaction mass. Over a period of 10 minutes, a solution of 1.9 grams (0.0075 moles) of iodine dissolved in 6 ml diethyl ether is added to the reaction mass with stirring until the iodine color remains. The reaction mass is then stirred over a period of 45 minutes.
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.0075 mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[SH:7].[CH:8]1([SH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C(=O)([O-])[O-].[Na+].[Na+].II>C(OCC)C.O>[CH:8]1([S:14][S:7][C:6]2[CH:5]=[CH:4][O:3][C:2]=2[CH3:1])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.005 mol
Type
reactant
Smiles
CC=1OC=CC1S
Name
Quantity
1.16 g
Type
reactant
Smiles
C1(CCCCC1)S
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.0075 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
II
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass is then stirred over a period of 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the reaction mass
ADDITION
Type
ADDITION
Details
is added to the reaction mass

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(CCCCC1)SSC1=C(OC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.